2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-acetamidophenyl)acetamide
Beschreibung
The compound 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-acetamidophenyl)acetamide features a triazolo[4,3-a]quinoxaline core fused with a 1-oxo group and substituted with a 2,3-dimethylphenoxy moiety.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O4/c1-16-7-6-10-23(17(16)2)37-26-25-31-32(27(36)33(25)22-9-5-4-8-21(22)30-26)15-24(35)29-20-13-11-19(12-14-20)28-18(3)34/h4-14H,15H2,1-3H3,(H,28,34)(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFEVDFWMTETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-acetamidophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinoxaline core, followed by the introduction of the acetamidophenyl and dimethylphenoxy groups. Common reagents and conditions include:
Starting Materials: Quinoxaline derivatives, acetamidophenyl compounds, and dimethylphenoxy compounds.
Reagents: Various catalysts, solvents, and protective groups.
Conditions: Controlled temperature, pressure, and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with the triazoloquinoxaline scaffold exhibit significant anticancer properties. The compound has shown potential in intercalating DNA, which disrupts the replication and transcription processes in cancer cells. This mechanism results in cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Effects
The compound's structure allows it to interact with multiple biological targets, including enzymes and receptors involved in microbial resistance. Preliminary studies suggest that it may possess antibacterial and antifungal properties, although specific data on its efficacy against particular pathogens is still emerging .
Neuroprotective Effects
Emerging evidence points to the compound's potential as a neuroprotective agent. The triazoloquinoxaline derivatives have been studied for their ability to modulate neuroinflammation and protect neuronal cells from oxidative stress, which could be beneficial in treating neurodegenerative diseases .
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves multi-step chemical reactions. One common method includes:
- DCC Coupling Method : This involves the reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with various amino acid esters. The use of N-hydroxybenzotriazole enhances the reaction efficiency .
Target Interactions
The primary action mechanism involves the compound's ability to intercalate with DNA strands. This interaction disrupts normal cellular functions and can lead to apoptosis in cancer cells . Additionally, its interactions with specific enzymes may inhibit microbial growth by disrupting metabolic pathways.
Case Studies
Wirkmechanismus
The mechanism of action of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Triazolo[4,3-a]quinoxaline Derivatives
- ChemDiv Compound (F842-0825): Shares the triazoloquinoxaline core but substitutes the 4-acetamidophenyl group with a 2,4-dimethylphenyl acetamide.
- Triazolopyrazine Derivatives (e.g., Compound 12): Replace the quinoxaline with a pyrazine ring. The triazolopyrazine core in Compound 12 is conjugated with a phenoxyacetamide group, but the absence of quinoxaline’s dual nitrogen atoms may reduce π-π stacking interactions with biological targets .
Quinazolinone and Thiazolidinone Analogs
- N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)acetamide (AJ5d): Features a thiazolidinone ring instead of triazoloquinoxaline.
- Quinazolinone Acetamide (Compound 1): Contains a 2,4-dioxoquinazolinone core with dichlorophenyl substituents. The dichlorophenyl groups enhance lipophilicity but may reduce aqueous solubility relative to the target’s dimethylphenoxy and acetamidophenyl groups .
Substituent and Side Chain Modifications
| Compound | Core Structure | Key Substituents | Polarity/Lipophilicity |
|---|---|---|---|
| Target Compound | Triazoloquinoxaline | 2,3-Dimethylphenoxy, 4-acetamidophenyl | Moderate polarity (acetamido) |
| ChemDiv F842-0825 | Triazoloquinoxaline | 2,4-Dimethylphenyl | High lipophilicity (methyl) |
| Compound 12 (Triazolopyrazine) | Triazolopyrazine | Phenoxyacetamide, phenyl | Moderate lipophilicity |
| AJ5d (Thiazolidinone) | Thiazolidinone | 4-Chlorophenyl, fluorophenyl | High lipophilicity (Cl, F) |
Physical and Inferred Pharmacological Properties
- Melting Points: AJ5d (Thiazolidinone): Unspecified, but recrystallized for purity . Compound 12 (Triazolopyrazine): 260–263°C, indicating high thermal stability .
- Solubility : The target compound’s 4-acetamidophenyl group likely improves aqueous solubility over methyl-substituted analogs (e.g., ChemDiv F842-0825), though this may reduce membrane permeability .
- Biological Activity: While direct data are absent, triazoloquinoxalines are historically associated with kinase inhibition or GABA modulation. The acetamido group may target enzymes like HDACs or proteases, whereas methyl groups in analogs could favor CNS penetration .
Biologische Aktivität
The compound 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-acetamidophenyl)acetamide is a synthetic derivative belonging to the class of triazoloquinoxaline compounds. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antitumor, antiviral, and antibacterial properties. This article presents a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 483.5 g/mol. The structure features a triazoloquinoxaline core that is known for its potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds within the triazoloquinoxaline family exhibit a range of biological activities. The compound has been evaluated for its effects on various biological systems:
- Antiviral Activity : Preliminary studies suggest that derivatives of triazoloquinoxaline compounds may possess antiviral properties. For instance, compounds similar to this one have shown efficacy against viral infections such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
- Antitumor Activity : The quinoxaline scaffold is often associated with anticancer activity. Some studies have reported that modifications on the quinoxaline structure enhance its cytotoxic effects against cancer cell lines .
- Antibacterial Activity : Research has indicated that certain triazoloquinoxalines exhibit antibacterial properties against Gram-positive bacteria like Staphylococcus aureus .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms of action:
-
Antiviral Efficacy :
Compound EC50 (nM) CC50 (nM) Selectivity Index Compound A 3.1 98,576 31,798 NVP (control) 6.7 96,171 14,353 - Cytotoxicity Studies :
- Mechanistic Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
